Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
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Overview
Description
Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a furan ring, a thiophene ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe for studying cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
- Isopropyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate
Uniqueness
What sets Isopropyl 2-(2,5-dimethylfuran-3-carboxamido)-4-(2,5-dimethylphenyl)thiophene-3-carboxylate apart from similar compounds is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This uniqueness can make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H25NO4S |
---|---|
Molecular Weight |
411.5g/mol |
IUPAC Name |
propan-2-yl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H25NO4S/c1-12(2)27-23(26)20-19(17-9-13(3)7-8-14(17)4)11-29-22(20)24-21(25)18-10-15(5)28-16(18)6/h7-12H,1-6H3,(H,24,25) |
InChI Key |
NEUMFSPGVAULQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=C(OC(=C3)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC(C)C)NC(=O)C3=C(OC(=C3)C)C |
Origin of Product |
United States |
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